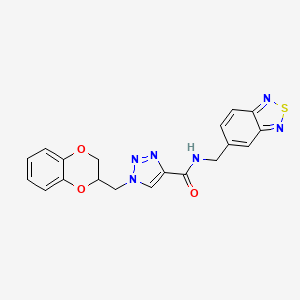
1-(2,2-diphenylethyl)-4-(4-fluorophenyl)piperazine
Overview
Description
1-(2,2-Diphenylethyl)-4-(4-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2,2-diphenylethyl group and a 4-fluorophenyl group. Piperazine derivatives are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Scientific Research Applications
1-(2,2-Diphenylethyl)-4-(4-fluorophenyl)piperazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Preparation Methods
The synthesis of 1-(2,2-diphenylethyl)-4-(4-fluorophenyl)piperazine can be achieved through various synthetic routes. One common method involves the reaction of 1-(2,2-diphenylethyl)piperazine with 4-fluorobenzyl chloride under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1-(2,2-diphenylethyl)piperazine and 4-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.
Procedure: The starting materials are mixed and heated under reflux for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
1-(2,2-Diphenylethyl)-4-(4-fluorophenyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-(2,2-diphenylethyl)-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and leading to various pharmacological effects. It may also inhibit certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
1-(2,2-Diphenylethyl)-4-(4-fluorophenyl)piperazine can be compared with other similar compounds, such as:
1-(2,2-Diphenylethyl)-4-phenylpiperazine: Lacks the fluorine atom on the phenyl ring, which may result in different pharmacological properties.
1-(2,2-Diphenylethyl)-4-(4-chlorophenyl)piperazine: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
1-(2,2-Diphenylethyl)-4-(4-methylphenyl)piperazine: Substituted with a methyl group, leading to variations in its chemical and pharmacological behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(2,2-diphenylethyl)-4-(4-fluorophenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2/c25-22-11-13-23(14-12-22)27-17-15-26(16-18-27)19-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,24H,15-19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAFBECNWOPDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6003083.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methoxy-1-methylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6003091.png)
![(2E)-N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-3-(3,4-dimethoxyphenyl)-N-methylacrylamide](/img/structure/B6003117.png)
![METHYL 4-PIPERIDINO-3-[(2-THIENYLCARBONYL)AMINO]BENZOATE](/img/structure/B6003124.png)
![2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-3-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]QUINOXALINE](/img/structure/B6003140.png)
![N-[2-(3-methyl-2-pyridinyl)ethyl]-5-(1-naphthyl)-1,2,4-triazin-3-amine](/img/structure/B6003146.png)
![2-({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B6003157.png)

![N-(2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B6003164.png)
![N-[[1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]piperidin-3-yl]methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6003168.png)



![2-[(4,5-dimethyl-3-thienyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6003198.png)
